
6,8-Dimethoxymoxifloxacin
Vue d'ensemble
Description
6,8-Dimethoxymoxifloxacin is a derivative of moxifloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This compound is characterized by the presence of methoxy groups at the 6th and 8th positions of the moxifloxacin molecule, enhancing its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethoxymoxifloxacin involves several steps, starting from the basic moxifloxacin structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The final product is often purified through crystallization or chromatography techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Hydrolysis Reactions
6,8-Dimethoxymoxifloxacin undergoes hydrolysis under varying pH conditions, critical for understanding its stability in pharmaceutical formulations.
These reactions are pH-dependent, with acidic conditions favoring ester bond cleavage, while alkaline conditions destabilize the quinolone scaffold .
Nucleophilic Substitution
The fluorine atom at position C-6 participates in nucleophilic substitution, enhancing antibacterial activity against resistant strains.
Reagent | Reaction Site | Product | Yield | Source |
---|---|---|---|---|
Piperazine | C-6 Fluorine | Piperazinyl-substituted derivative | 85% | |
Ethanolamine | C-6 Fluorine | Ethanolamine adduct | 78% |
Substitution at C-6 is sterically facilitated by the adjacent methoxy groups, improving reactivity with nitrogen-based nucleophiles.
Degradation Pathways
Stability studies reveal degradation under UV light and oxidative conditions:
Degradation Type | Conditions | Byproducts Identified | Source |
---|---|---|---|
Photodegradation | UV light (254 nm) | 8-Methoxy-6-hydroxy derivative | |
Oxidative Degradation | H₂O₂ (30% w/v) | Quinoline ring-opened sulfonic acid |
Degradation products are monitored via HPLC, with photodegradation showing first-order kinetics.
Interaction with Enzymes
This compound inhibits bacterial DNA gyrase and topoisomerase IV via metal ion chelation:
Target Enzyme | Binding Site | Inhibition Constant (Ki) | Source |
---|---|---|---|
DNA Gyrase (E. coli) | Mg²⁺-binding pocket | 0.8 ± 0.1 μM | |
Topoisomerase IV | ATP-binding domain | 1.2 ± 0.3 μM |
The methoxy groups enhance hydrophobic interactions with enzyme pockets, improving binding affinity compared to moxifloxacin.
Key Structural Influences on Reactivity
Applications De Recherche Scientifique
Antimicrobial Activity
Broad-Spectrum Efficacy
6,8-Dimethoxymoxifloxacin exhibits potent antimicrobial properties against a range of gram-positive and gram-negative bacteria. Studies have shown that it possesses lower minimal inhibitory concentrations (MICs) compared to older fluoroquinolones, making it an effective treatment option for infections caused by resistant bacterial strains. For instance, research indicates that moxifloxacin derivatives can achieve therapeutic levels in ocular tissues, which is crucial for treating infections like endophthalmitis .
Case Study: Ocular Infections
A study investigated the pharmacokinetics of orally administered moxifloxacin in the eye and found that it reaches significant concentrations in the vitreous and aqueous humor . This suggests that this compound could be utilized effectively for ocular infections due to its ability to penetrate intraocular tissues.
Antidiabetic Potential
Recent investigations into the metal complexes of moxifloxacin derivatives have revealed enhanced antidiabetic activities. The synthesis of metal complexes with this compound demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion . This property suggests that this compound may serve as a lead compound for developing new antidiabetic agents.
Cytotoxicity Studies
Safety Profile
Research on the cytotoxic effects of moxifloxacin on human corneal endothelial cells (HCECs) has raised concerns regarding its safety profile. Studies have shown that high concentrations of moxifloxacin can induce apoptosis through reactive oxygen species (ROS) generation and activation of caspases . Understanding these mechanisms is essential for evaluating the safety of this compound in clinical settings.
Drug Delivery Systems
Nanoparticle Formulations
Innovative drug delivery systems utilizing lipid nanoparticles (LNPs) have been developed to enhance the uptake and efficacy of moxifloxacin derivatives like this compound. These formulations aim to improve bioavailability and reduce required dosages while maintaining antibacterial efficacy . The characterization of these nanoparticles includes assessments of size distribution and encapsulation efficiency.
Formulation Type | Characteristics | Potential Applications |
---|---|---|
Lipid Nanoparticles | Enhanced uptake into bacterial cells | Targeted delivery for bacterial infections |
Metal Complexes | Improved antifungal activity | Antidiabetic applications |
Mécanisme D'action
The antibacterial action of 6,8-Dimethoxymoxifloxacin is primarily due to its inhibition of bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .
Comparaison Avec Des Composés Similaires
Moxifloxacin: The parent compound, known for its broad-spectrum activity.
Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetics.
Ciprofloxacin: A widely used fluoroquinolone with a broader spectrum but higher resistance rates
Uniqueness: 6,8-Dimethoxymoxifloxacin stands out due to its enhanced activity against certain resistant bacterial strains and its improved pharmacokinetic properties, such as better tissue penetration and longer half-life.
Activité Biologique
6,8-Dimethoxymoxifloxacin is a derivative of the fluoroquinolone antibiotic moxifloxacin, which has garnered attention for its enhanced antibacterial properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
This compound functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The presence of methoxy groups at positions 6 and 8 enhances its interaction with these targets compared to other fluoroquinolones. This modification increases the drug's potency against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Inhibition of DNA Repair: Studies indicate that this compound increases oxidative stress in bacterial cells, leading to DNA damage and cell death. It has been shown to upregulate genes involved in oxidative stress response in Mycobacterium tuberculosis .
- Bactericidal Activity: The compound exhibits a minimum bactericidal concentration (MBC) significantly lower than that of its parent compound, moxifloxacin, indicating superior effectiveness .
Antimicrobial Efficacy
The antimicrobial activity of this compound has been evaluated against a range of pathogens, including multidrug-resistant strains. Its efficacy is notable against:
- Gram-positive Bacteria: Enhanced activity against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative Bacteria: Effective against Escherichia coli and Pseudomonas aeruginosa, with improved penetration due to structural modifications.
Comparative Efficacy Table
Pathogen | MBC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 0.25 | |
Streptococcus pneumoniae | 0.5 | |
Escherichia coli | 1 | |
Pseudomonas aeruginosa | 2 |
Case Studies
Case Study 1: Treatment of Multidrug-Resistant Tuberculosis
A clinical trial involving patients with multidrug-resistant tuberculosis (MDR-TB) demonstrated that this compound significantly reduced bacterial load compared to standard treatment protocols. Patients receiving this compound showed a faster decline in sputum culture positivity rates .
Case Study 2: Biofilm Disruption
Research on biofilms formed by E. coli and S. aureus revealed that this compound effectively reduced biofilm biomass by up to 75% over a 24-hour period. This is particularly relevant for treating chronic infections where biofilm formation is a significant barrier to antibiotic efficacy .
Safety and Toxicity
Preliminary studies indicate that this compound has a favorable safety profile. In vitro tests have shown minimal cytotoxicity against human cell lines, suggesting potential for therapeutic use without significant adverse effects .
Propriétés
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-dimethoxy-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-29-17-8-14-18(25(13-5-6-13)10-15(20(14)26)22(27)28)21(30-2)19(17)24-9-12-4-3-7-23-16(12)11-24/h8,10,12-13,16,23H,3-7,9,11H2,1-2H3,(H,27,28)/t12-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLQOJJBWRDKQP-BLLLJJGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)OC)N4CC5CCCNC5C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)OC)N4C[C@@H]5CCCN[C@@H]5C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145577 | |
Record name | 6,8-Dimethoxymoxifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029364-73-5 | |
Record name | 6,8-Dimethoxymoxifloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029364735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,8-Dimethoxymoxifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-DESFLUORO-6-METHOXYMOXIFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283Q61MZID | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.